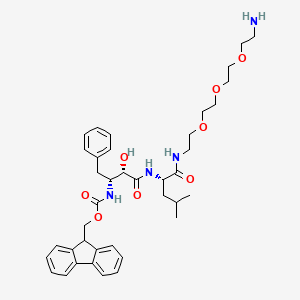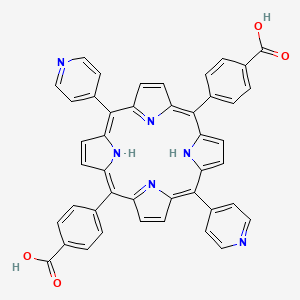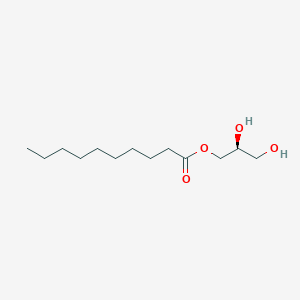
THP-PEG1-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
THP-PEG1-Boc, also known as 2-[2-(oxan-2-yloxy)ethoxy]oxane, is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by the presence of a tetrahydropyranyl (THP) group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly employed in chemical biology and medicinal chemistry for its ability to facilitate the conjugation of various molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG1-Boc typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the PEG chain are protected using the THP group. This is achieved by reacting the PEG with dihydropyran in the presence of an acid catalyst.
Introduction of Boc Group: The Boc group is introduced by reacting the THP-protected PEG with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG are reacted with dihydropyran and di-tert-butyl dicarbonate under controlled conditions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
THP-PEG1-Boc undergoes various chemical reactions, including:
Substitution Reactions: The THP group can be substituted with other functional groups under acidic conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include acids such as hydrochloric acid or trifluoroacetic acid.
Deprotection Reactions: The Boc group is typically removed using trifluoroacetic acid in dichloromethane.
Major Products Formed
Substitution Reactions: The major products are PEG derivatives with various functional groups.
Deprotection Reactions: The major product is the PEG chain with an exposed amine group.
Applications De Recherche Scientifique
THP-PEG1-Boc has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: It facilitates the conjugation of biomolecules, enabling the study of protein-protein interactions.
Medicine: It is employed in the development of targeted therapies, such as antibody-drug conjugates (ADCs).
Industry: It is used in the production of various PEGylated compounds, which have applications in drug delivery and diagnostics.
Mécanisme D'action
THP-PEG1-Boc acts as a linker that facilitates the conjugation of different molecules. In the context of PROTACs, it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein. This enables the targeted degradation of the protein via the ubiquitin-proteasome system. The THP group provides stability, while the Boc group protects the amine functionality during synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
THP-SS-PEG1-Boc: A cleavable linker used in the synthesis of ADCs.
MS-PEG1-THP: A heterobifunctional PEG linker containing a mesylate group and a THP group.
Uniqueness
THP-PEG1-Boc is unique due to its combination of the THP and Boc groups, which provide stability and protection during synthesis. This makes it particularly useful in the synthesis of complex molecules such as PROTACs and ADCs.
Propriétés
Formule moléculaire |
C13H24O5 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
tert-butyl 2-[2-(oxan-2-yloxy)ethoxy]acetate |
InChI |
InChI=1S/C13H24O5/c1-13(2,3)18-11(14)10-15-8-9-17-12-6-4-5-7-16-12/h12H,4-10H2,1-3H3 |
Clé InChI |
LZEMFIWULHSOJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B11929392.png)


![4-chloro-N-[(1R)-1-[4-(6-fluoroquinolin-4-yl)cyclohexyl]ethyl]benzamide](/img/structure/B11929407.png)




![(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile;(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile](/img/structure/B11929444.png)
![(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B11929446.png)
![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)
![3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole](/img/structure/B11929466.png)
